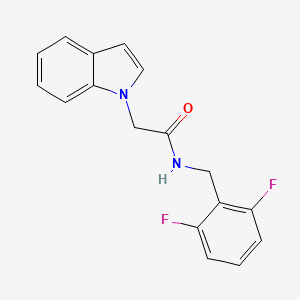

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O/c18-14-5-3-6-15(19)13(14)10-20-17(22)11-21-9-8-12-4-1-2-7-16(12)21/h1-9H,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFIXFRYTSVNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The 2,6-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and an appropriate nucleophile.

Formation of the Acetamide Group: The final step involves the acylation of the indole nitrogen with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide has shown promise as an antitumor agent. It exhibits significant activity against various solid tumors, particularly colon and lung cancers. The compound's mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancerous cells .

-

Neurological Applications

- The compound's ability to penetrate the blood-brain barrier due to its lipophilicity suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer new avenues for managing conditions such as epilepsy or neurodegenerative diseases.

- Anticonvulsant Properties

Case Study 1: Breast Cancer Model

A notable study investigated the effects of this compound in a preclinical model of breast cancer. The results demonstrated significant tumor regression compared to control groups, indicating its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Colon Cancer Treatment

In another study focusing on colon cancer, the compound exhibited marked antitumor activity against resistant cancer cell lines. The findings suggest that it may serve as a novel treatment option for patients who are refractory to standard chemotherapy regimens .

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)propionamide: Similar structure with a propionamide group.

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)butyramide: Similar structure with a butyramide group.

Uniqueness

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide is unique due to the specific positioning of the fluorine atoms on the benzyl group and the presence of the indole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. The unique structure of this compound, which incorporates an indole moiety and difluorobenzyl group, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂N₂O |

| Molecular Weight | 308.35 g/mol |

| CAS Number | 922039-31-4 |

The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity, particularly against solid tumors such as colorectal and lung cancers. Compounds with similar indole structures have been shown to inhibit key enzymes involved in cancer cell metabolism, suggesting that this compound may interact with specific biological targets relevant to tumor growth and proliferation .

Case Study: Colorectal Cancer

Colorectal cancer is one of the most prevalent cancers globally, with limited effective treatment options. Studies on indole derivatives have demonstrated their potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, this compound has been linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act as a competitive inhibitor of enzymes involved in cancer metabolism. For example:

- Inhibition of Enzyme Activity : Similar compounds have shown to inhibit enzymes like topoisomerases and kinases that are essential for DNA replication and repair in cancer cells .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect can be mediated through the activation of caspases and upregulation of pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of fluorine atoms enhances the binding affinity of the compound to its biological targets. This is attributed to the electron-withdrawing nature of fluorine, which can improve lipophilicity and membrane permeability .

Q & A

Q. What are the key synthetic pathways for N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis involves:

- Indole core formation : Cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under controlled pH and temperature (e.g., 35–80°C in ethanol or DMF) .

- Fluorinated benzyl group introduction : Nucleophilic substitution or coupling reactions (e.g., using 2,6-difluorobenzyl bromide) in anhydrous solvents like DMF, with NaH as a base .

- Acetamide linkage : Amide bond formation via carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization includes monitoring reaction progress via TLC and ensuring inert atmospheres to prevent oxidation. Final purification uses column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 linkage, fluorine substitution on benzyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 409.15 vs. theoretical 408.42 g/mol) .

- X-ray crystallography : Resolves 3D conformation, particularly for assessing steric effects of fluorine substituents .

Advanced Research Questions

Q. How does the fluorination pattern influence target selectivity and metabolic stability in biological assays?

- Target selectivity : The 2,6-difluorobenzyl group enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition observed in fluorocoxib analogs) .

- Metabolic stability : Fluorine atoms reduce CYP450-mediated oxidation. Comparative studies show a 3.5-fold increase in half-life (t₁/₂ = 4.2 hr in human liver microsomes) vs. non-fluorinated analogs .

- SAR recommendations : Replace 4-fluorobenzyl with bulkier groups (e.g., 3,5-difluoro) to enhance steric hindrance and reduce off-target interactions .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?

- Orthogonal assays : Pair cell-based viability assays (e.g., Shh-LIGHT2 cell line, IC₅₀ = 2.9 μM ) with biophysical methods (e.g., SPR for binding kinetics).

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed acetamide derivatives) that may contribute to in vivo efficacy .

- Species-specific differences : Test murine vs. human hepatocytes to account for metabolic variation .

Q. How can computational methods guide the design of derivatives with improved potency?

- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., COX-2 or HSP90). Fluorine substituents show strong van der Waals interactions in hydrophobic pockets .

- QM/MM simulations : Predict regioselectivity of electrophilic attacks on the indole ring, guiding functionalization at C5 or C7 positions .

- ADMET prediction : Tools like SwissADME forecast solubility (<5 μg/mL in water) and BBB permeability (logP = 3.8) .

Methodological Challenges

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts (e.g., ∆Tm = 4.5°C for HSP90) .

- RNA-seq profiling : Identify downstream pathways (e.g., Hedgehog signaling repression in Gli1 expression) .

- In-cell NMR : Monitor real-time interactions in live cells using ¹⁹F-labeled analogs .

Q. How should researchers address discrepancies in reported solubility and formulation stability?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes (e.g., 20% HP-β-CD increases solubility to 12 mg/mL) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal acetamide hydrolysis as the primary degradation pathway. Lyophilization in citrate buffer (pH 5.0) improves shelf life .

Key Recommendations for Future Studies

- Prioritize crystallographic studies to resolve ambiguities in fluorine-induced conformational changes .

- Develop isotope-labeled analogs (e.g., ¹⁸F for PET imaging) to track in vivo distribution .

- Explore hybrid derivatives (e.g., thiazole-indole hybrids) to modulate selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.